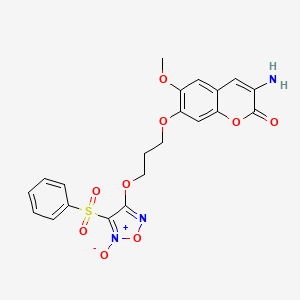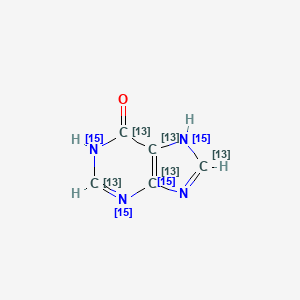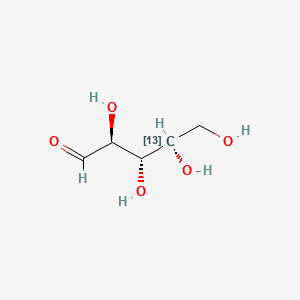
D-Lyxose-13C-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Lyxose-13C-1 is a labeled form of D-Lyxose, a rare sugar that is part of the aldopentose family. The “13C-1” designation indicates that the carbon at the first position of the molecule is a carbon-13 isotope, which is a stable isotope used in various scientific studies. D-Lyxose itself is a monosaccharide with the chemical formula C5H10O5 and is known for its role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of D-Lyxose-13C-1 typically involves the use of D-galactose as a starting material. The process begins with the oxidation of D-galactose to D-galactonic acid, followed by the conversion of this acid to its calcium or barium salt. The salt is then subjected to oxidative degradation, often using hydrogen peroxide in the presence of a catalyst such as ferric trifluoroacetate. This series of reactions ultimately yields this compound .
Industrial Production Methods
Industrial production methods for this compound are less common due to the specialized nature of the compound. the enzymatic conversion of D-xylulose to D-Lyxose using D-lyxose isomerase is a potential method. This enzymatic process is favored for its high specificity and moderate reaction conditions .
化学反应分析
Types of Reactions
D-Lyxose-13C-1 undergoes various chemical reactions, including:
Oxidation: Conversion to D-lyxonic acid.
Reduction: Conversion to D-lyxitol.
Isomerization: Conversion to D-xylulose.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as bromine water or hydrogen peroxide.
Reduction: Often uses reducing agents like sodium borohydride.
Isomerization: Catalyzed by enzymes such as D-lyxose isomerase
Major Products
Oxidation: D-lyxonic acid.
Reduction: D-lyxitol.
Isomerization: D-xylulose
科学研究应用
D-Lyxose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the enzymatic pathways involving rare sugars.
Medicine: Potential use in developing diagnostic tools and therapeutic agents.
Industry: Utilized in the production of functional sugars and as a building block for various biochemical compounds .
作用机制
The mechanism of action of D-Lyxose-13C-1 primarily involves its role as a substrate in enzymatic reactions. The carbon-13 isotope allows for detailed tracking and analysis of metabolic pathways. Enzymes such as D-lyxose isomerase catalyze the isomerization of this compound to other sugars like D-xylulose, facilitating the study of these biochemical processes .
相似化合物的比较
Similar Compounds
D-Xylose: Another aldopentose sugar, commonly used in similar metabolic studies.
L-Arabinose: A pentose sugar with applications in studying carbohydrate metabolism.
D-Ribose: A sugar involved in the synthesis of nucleotides and nucleic acids .
Uniqueness
D-Lyxose-13C-1 is unique due to its labeled carbon-13 isotope, which provides a distinct advantage in tracing and studying metabolic pathways. This isotopic labeling allows for more precise and detailed analysis compared to its non-labeled counterparts .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i4+1 |
InChI 键 |
PYMYPHUHKUWMLA-HWEHKSLWSA-N |
手性 SMILES |
C([13C@H]([C@@H]([C@@H](C=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
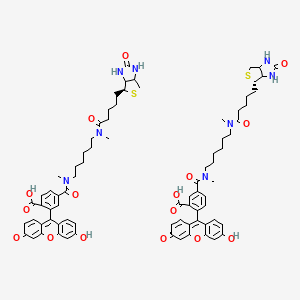
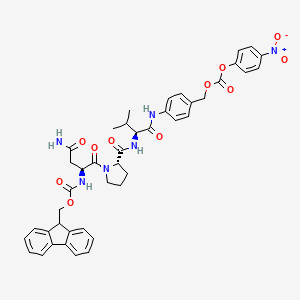
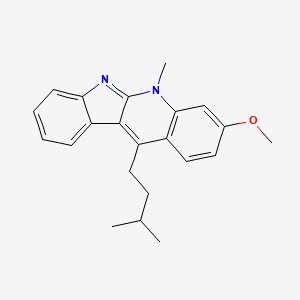

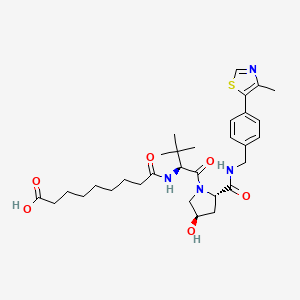
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
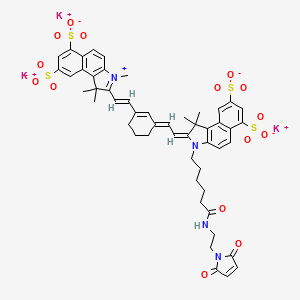
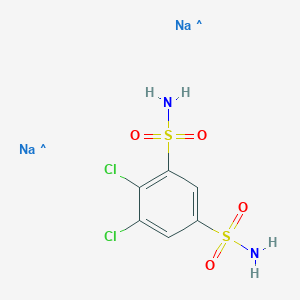
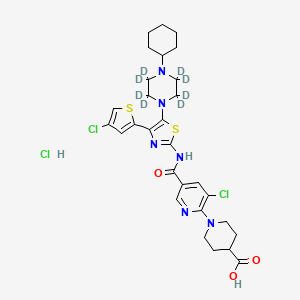
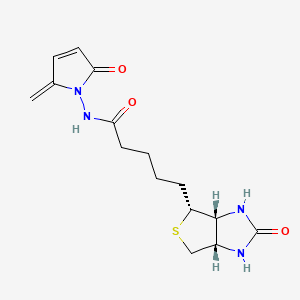
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
